molecular formula C10H12BrNO4S B8168604 Methyl 3-bromo-5-(ethylsulfonamido)benzoate

Methyl 3-bromo-5-(ethylsulfonamido)benzoate

Cat. No.: B8168604
M. Wt: 322.18 g/mol
InChI Key: YVJPLEMNSLIIQF-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(ethylsulfonamido)benzoate is an organic compound with the molecular formula C10H12BrNO4S It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and an ethylsulfonamido group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-(ethylsulfonamido)benzoate typically involves a multi-step process:

    Sulfonamidation: The ethylsulfonamido group is introduced by reacting the brominated intermediate with ethylsulfonamide under suitable conditions, often involving a base such as sodium hydride (NaH) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(ethylsulfonamido)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Formation of azides, thiols, or amines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Methyl 3-bromo-5-(ethylsulfonamido)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(ethylsulfonamido)benzoate involves its interaction with molecular targets through various pathways:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity and leading to biological effects.

    Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its specific interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromobenzoate: Lacks the ethylsulfonamido group, making it less versatile in certain chemical reactions.

    Ethyl 3-bromo-5-(methylsulfonamido)benzoate: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.

    3-Bromo-5-(ethylsulfonamido)benzoic acid: The carboxylic acid analog, which may have different solubility and reactivity properties.

Uniqueness

Methyl 3-bromo-5-(ethylsulfonamido)benzoate is unique due to the presence of both a bromine atom and an ethylsulfonamido group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 3-bromo-5-(ethylsulfonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-3-17(14,15)12-9-5-7(10(13)16-2)4-8(11)6-9/h4-6,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJPLEMNSLIIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=CC(=C1)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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